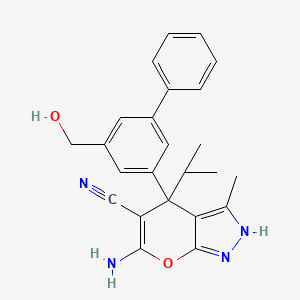

(+)-SHIN1

Description

Properties

IUPAC Name |

6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVOFJZXKJKHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+)-SHIN1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action for (+)-SHIN1, a potent small molecule inhibitor. The information presented herein is collated from peer-reviewed scientific literature and is intended to support further research and development efforts.

Core Mechanism: Dual Inhibition of Serine Hydroxymethyltransferase (SHMT)

(+)-SHIN1 functions as a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] This enzyme is a critical component of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][4][5] 5,10-CH2-THF is a central node in 1C metabolism, serving as a carbon donor for the biosynthesis of essential biomolecules, including purines and thymidylate.[4][6]

By inhibiting both SHMT1 and SHMT2, (+)-SHIN1 effectively blocks the primary pathway for generating 1C units from serine.[6] This dual inhibition is necessary as cancer cells can often compensate for the loss of one isoform by utilizing the other.[5] The consequence of this enzymatic blockade is a progressive depletion of the cellular pool of purines, leading to a reduction in nucleotide triphosphates.[2][6] This ultimately results in the inhibition of DNA and RNA synthesis, causing cell cycle arrest and impeding cell growth.[6][7]

Quantitative Data Summary

The inhibitory potency of (+)-SHIN1 against its primary targets and its effect on cancer cell lines have been quantified in various studies. The following table summarizes key in vitro efficacy data.

| Target/Cell Line | Parameter | Value (nM) | Reference |

| Human SHMT1 | IC50 | 5 | [1][2] |

| Human SHMT2 | IC50 | 13 | [1][2] |

| HCT-116 (SHMT2 deletion) | IC50 | 10 | [2] |

| HCT-116 (Wild Type) | IC50 | 870 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Metabolic Consequences

The inhibition of SHMT1/2 by (+)-SHIN1 initiates a cascade of metabolic changes within the cell. The immediate effect is the reduction of glycine and 5,10-CH2-THF production from serine. This disruption in one-carbon metabolism has several downstream consequences, including the impairment of purine and thymidylate synthesis, which are essential for cell proliferation. In certain cancer cell types, such as diffuse large B-cell lymphoma (DLBCL), the resulting glycine deficiency is a key vulnerability that cannot be rescued by formate supplementation alone.[6] Furthermore, in some bladder cancer cells, (+)-SHIN1 has been shown to induce ROS-dependent apoptosis through the intrinsic signaling pathway.[8]

Caption: Mechanism of (+)-SHIN1 action via dual inhibition of SHMT1 and SHMT2.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of (+)-SHIN1.

-

Objective: To determine the IC50 values of (+)-SHIN1 against human SHMT1 and SHMT2.

-

Methodology: Recombinant human SHMT1 and SHMT2 enzymes are incubated with varying concentrations of (+)-SHIN1. The enzymatic activity is measured by monitoring the conversion of a substrate, such as dl-erythro-β-phenylserine, to benzaldehyde over a specific time period.[9] The rate of product formation is quantified, and the IC50 values are calculated by fitting the dose-response data to a suitable model.

-

Objective: To assess the effect of (+)-SHIN1 on the growth of cancer cell lines.

-

Methodology: Cancer cell lines, such as HCT-116, are seeded in multi-well plates and treated with a range of (+)-SHIN1 concentrations (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 24-72 hours).[2] Cell viability is determined using methods like Trypan blue exclusion counting or a CCK-8 assay.[2][10] The resulting data is used to generate dose-response curves and calculate IC50 values for cell growth inhibition.

-

Objective: To confirm target engagement and elucidate the metabolic consequences of SHMT inhibition in cells.

-

Methodology: Cells (e.g., HCT-116) are cultured in media containing U-13C-serine in the presence of (+)-SHIN1 or a vehicle control (DMSO).[6] After a 24-hour incubation period, intracellular metabolites are extracted. The incorporation of 13C into downstream metabolites, such as glycine, glutathione, and purines, is measured using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A reduction in the M+2 labeling fraction of these metabolites in (+)-SHIN1-treated cells indicates inhibition of SHMT activity.[6]

Caption: Workflow for 13C-serine isotope tracing experiment.

-

Objective: To determine if (+)-SHIN1 induces apoptosis in cancer cells.

-

Methodology: Cells, such as Su-DHL-4, are seeded and treated with (+)-SHIN1.[6] After the treatment period, cells are harvested and stained with FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide).[6] The percentage of apoptotic cells (Annexin V positive) is then quantified using a flow cytometer.[6]

Conclusion

(+)-SHIN1 is a potent dual inhibitor of SHMT1 and SHMT2, key enzymes in one-carbon metabolism. Its mechanism of action involves the disruption of serine catabolism, leading to a depletion of one-carbon units necessary for purine synthesis. This ultimately results in the inhibition of cell proliferation and, in some contexts, the induction of apoptosis. The detailed understanding of its molecular interactions and cellular consequences provides a strong foundation for its further investigation and potential therapeutic application in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of (+)-SHIN1 in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1 is a potent and specific small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism. This guide provides an in-depth technical overview of the role of (+)-SHIN1, focusing on its mechanism of action, its impact on cellular processes, and the experimental methodologies used to characterize its effects. By inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, (+)-SHIN1 disrupts the flow of one-carbon units, which are essential for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance. This disruption has significant implications for cancer therapy, as many tumors exhibit a heightened dependence on 1C metabolism to support their rapid proliferation.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of (+)-SHIN1 against its targets and its effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of (+)-SHIN1

| Target | IC50 (nM) | Assay Type | Reference |

| Human SHMT1 | 5 | In vitro enzymatic assay | [1] |

| Human SHMT2 | 13 | In vitro enzymatic assay | [1] |

Table 2: Cellular IC50 Values for (+)-SHIN1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| HCT-116 (Wild-Type) | Colorectal Carcinoma | 870 | Cell Growth Inhibition | [2][3][4] |

| HCT-116 (ΔSHMT1) | Colorectal Carcinoma | 840 | Cell Growth Inhibition | [4] |

| HCT-116 (ΔSHMT2) | Colorectal Carcinoma | 10 - <50 | Cell Growth Inhibition | [1][2][3][4] |

| 8988T | Pancreatic Cancer | <100 | Cell Growth Inhibition | [3] |

| T24 | Bladder Cancer | Not specified | CCK-8 Assay | [5] |

| SW780 | Bladder Cancer | Not specified | CCK-8 Assay | [5] |

| BIU-87 | Bladder Cancer | Not specified | CCK-8 Assay | [5] |

| BIU-87 (ΔSHMT2) | Bladder Cancer | Not specified | CCK-8 Assay | [5] |

| SV-HUC-1 (Normal) | Human Urothelial Cells | Not specified | CCK-8 Assay | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Inhibition of One-Carbon Metabolism by (+)-SHIN1

(+)-SHIN1 acts as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2.[2] This inhibition blocks the conversion of serine to glycine and the simultaneous transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). This disruption has cascading effects on downstream metabolic pathways.

Downstream Effects of SHMT Inhibition

The depletion of one-carbon units due to SHMT inhibition by (+)-SHIN1 leads to a reduction in the synthesis of purines and thymidylate, essential components of DNA and RNA. This ultimately results in cell cycle arrest and apoptosis. Furthermore, the disruption of glycine synthesis can lead to metabolic vulnerabilities in certain cancer types.

References

- 1. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.virginia.edu [med.virginia.edu]

The Dual SHMT1/2 Inhibitor, (+)-SHIN1, and its Impact on Purine Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1 is a potent, cell-permeable small molecule that dually inhibits the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This enzyme is a critical component of one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. By inhibiting both SHMT1 and SHMT2, (+)-SHIN1 effectively disrupts the cellular supply of one-carbon units, which are essential for the de novo synthesis of purine nucleotides. This mode of action leads to a depletion of the purine pool, resulting in cell growth arrest and apoptosis, particularly in cancer cells with a high demand for nucleotide biosynthesis. This technical guide provides a comprehensive overview of (+)-SHIN1, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

(+)-SHIN1 functions as a competitive inhibitor of SHMT1 and SHMT2 with respect to the folate substrate. The inhibition of these enzymes curtails the production of 5,10-methylenetetrahydrofolate, a key one-carbon donor for multiple biosynthetic pathways. A primary consequence of this inhibition is the disruption of de novo purine synthesis, a process heavily reliant on one-carbon units for the formation of the purine ring. The depletion of purine nucleotides, essential for DNA and RNA synthesis, as well as cellular energy metabolism, triggers cell cycle arrest and, ultimately, apoptosis. In certain cellular contexts, particularly in diffuse large B-cell lymphoma (DLBCL), the cytotoxicity of (+)-SHIN1 is also attributed to a depletion of glycine, a co-product of the SHMT-catalyzed reaction, which is also a crucial precursor for purine synthesis.

Quantitative Data

The following tables summarize the in vitro and cellular inhibitory activities of (+)-SHIN1.

Table 1: In Vitro Enzymatic Inhibition of SHMT1 and SHMT2 by (+)-SHIN1

| Target Enzyme | IC50 (nM) | Reference |

| Human SHMT1 | 5 | [1][2] |

| Human SHMT2 | 13 | [1][2] |

Table 2: Cellular Growth Inhibition (IC50) by (+)-SHIN1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Carcinoma | 870 | [3][4] |

| HCT-116 (SHMT2 knockout) | Colon Carcinoma | <50 | [3] |

| 8988T | Pancreatic Cancer | <100 | [3] |

| Jurkat | T-cell Leukemia | ~2500 | [3] |

| Su-DHL-4 | Diffuse Large B-cell Lymphoma | ~5000 | [3] |

Signaling and Metabolic Pathways

One-Carbon Metabolism and Purine Synthesis Inhibition by (+)-SHIN1

The following diagram illustrates the central role of SHMT1 and SHMT2 in one-carbon metabolism and how their inhibition by (+)-SHIN1 disrupts the de novo purine synthesis pathway.

Caption: Inhibition of SHMT1/2 by (+)-SHIN1 blocks purine synthesis.

Experimental Protocols

In Vitro SHMT1/2 Enzymatic Assay for IC50 Determination

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of (+)-SHIN1 against recombinant human SHMT1 and SHMT2.

Materials:

-

Recombinant human SHMT1 and SHMT2 enzymes

-

L-serine

-

Tetrahydrofolate (THF)

-

Pyridoxal 5'-phosphate (PLP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT)

-

(+)-SHIN1 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, PLP, and the SHMT enzyme (SHMT1 or SHMT2) in each well of a 96-well plate.

-

Add varying concentrations of (+)-SHIN1 (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrates, L-serine and THF.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the conversion of substrates to products. The specific detection method will depend on the assay format (e.g., coupling the production of glycine to a detectable signal).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of (+)-SHIN1 on the viability of cancer cell lines, such as HCT-116.

Materials:

-

HCT-116 cells (or other cancer cell lines)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

(+)-SHIN1 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HCT-116 cells into 96-well plates at a density of approximately 4,000 cells per well and allow them to adhere overnight.[5]

-

Treat the cells with a serial dilution of (+)-SHIN1 (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the (+)-SHIN1 concentration and fit the data to a dose-response curve to determine the IC50 value.

Metabolomic Analysis of Purine Nucleotides by LC-MS/MS

This protocol provides a general workflow for the extraction and relative quantification of purine nucleotides from cells treated with (+)-SHIN1.

Materials:

-

Cancer cells treated with (+)-SHIN1 or vehicle control

-

Ice-cold 80% methanol

-

Cell scrapers

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Metabolite Extraction:

-

After treatment with (+)-SHIN1, rapidly wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol to the culture dish.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using an LC-MS/MS system equipped with a suitable column for polar metabolite separation (e.g., HILIC or reversed-phase with an ion-pairing agent).

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify purine nucleotides (e.g., ATP, ADP, AMP, GTP, GDP, GMP) based on their specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Integrate the peak areas for each purine nucleotide.

-

Normalize the data to an internal standard and cell number or protein concentration.

-

Compare the relative abundance of each purine nucleotide between (+)-SHIN1-treated and control samples.

-

Experimental and Logical Workflows

Workflow for Screening and Validating SHMT Inhibitors

The following diagram outlines a typical workflow for the discovery and validation of SHMT inhibitors like (+)-SHIN1.

Caption: A standard workflow for SHMT inhibitor discovery and validation.

Logical Flow of (+)-SHIN1's Cellular Effects

This diagram illustrates the logical cascade of events following cellular exposure to (+)-SHIN1.

Caption: The logical progression of cellular events induced by (+)-SHIN1.

Conclusion

(+)-SHIN1 is a valuable research tool for investigating the role of one-carbon metabolism in cellular physiology and pathology. Its potent and specific inhibition of both SHMT isoforms provides a means to probe the consequences of disrupting purine nucleotide synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with (+)-SHIN1 and related metabolic inhibitors. Further research into the in vivo efficacy and potential therapeutic applications of SHMT inhibitors is warranted, particularly in the context of cancers that exhibit a heightened dependence on de novo nucleotide synthesis.

References

- 1. Schematic illustration of one-carbon metabolism pathway [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide on the Discovery and Synthesis of (+)-SHIN1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of (+)-SHIN1, a potent and selective dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2). The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction and Discovery

(+)-SHIN1 was identified as a potent small-molecule inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. These enzymes are pivotal in one-carbon (1C) metabolism, a fundamental metabolic network that provides one-carbon units for the synthesis of essential biomolecules such as purines and thymidylate, which are the building blocks of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway to sustain their growth.[1]

The discovery of (+)-SHIN1 originated from a pyrazolopyran scaffold, which was initially found to inhibit plant SHMT. Through a process of chemical optimization, this scaffold was modified to enhance its inhibitory activity against the human SHMT isoforms, leading to the development of SHIN1 (a racemic mixture) and its more active stereoisomer, (+)-SHIN1.

Total Synthesis of (+)-SHIN1

The synthesis of (+)-SHIN1 is a multi-step process that begins with the construction of a pyrazolopyran core, followed by stereoselective separation to obtain the desired enantiomer.

Experimental Protocol: Synthesis of the Pyrano[2,3-c]pyrazole Core

A foundational step in the synthesis of (+)-SHIN1 involves the one-pot, multi-component reaction to form the pyrano[2,3-c]pyrazole scaffold.

-

Reaction Setup: A mixture of ethyl acetoacetate (1 equivalent), hydrazine hydrate (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and malononitrile (1 equivalent) is prepared in ethanol.

-

Catalysis: A catalytic amount of a basic catalyst, such as piperidine, is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature for a duration of 12-24 hours.

-

Workup and Purification: The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyranopyrazole product.

The specific details for the subsequent steps to introduce the final substitutions and the chiral separation to isolate (+)-SHIN1 are based on the methods described in the supplementary information of the primary literature and may involve proprietary steps.

Mechanism of Action and Biological Activity

(+)-SHIN1 exerts its biological effects by potently inhibiting both SHMT1 and SHMT2, thereby disrupting the one-carbon metabolic pathway. This inhibition leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, ultimately resulting in the suppression of cancer cell proliferation.[1]

Signaling Pathway: One-Carbon Metabolism and Purine Synthesis```dot

Caption: A streamlined workflow for the synthesis and biological testing of (+)-SHIN1.

Summary and Future Perspectives

(+)-SHIN1 represents a significant advancement in the development of targeted therapies against cancer metabolism. Its high potency and selectivity for SHMT1 and SHMT2 make it a valuable tool for studying the role of one-carbon metabolism in cancer and a promising lead compound for further drug development. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of (+)-SHIN1 analogs to improve their in vivo efficacy and on exploring their therapeutic potential in combination with other anticancer agents.

References

biochemical properties of (+)-SHIN1

An In-depth Technical Guide on the Biochemical Properties of (+)-SHIN1

Introduction

(+)-SHIN1, also known as RZ-2994, is a potent, small-molecule inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2)[1][2][3]. SHMT is a critical enzyme in one-carbon (1C) metabolism, a complex network of metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (glycine, serine, and methionine), and for maintaining redox balance[4][5]. Due to the high demand for these building blocks in rapidly proliferating cells, SHMT, particularly the mitochondrial isoform SHMT2, is often upregulated in cancer, making it a promising target for cancer therapy[4][6][7]. This guide provides a comprehensive overview of the , its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

(+)-SHIN1 exerts its biological effects by inhibiting the enzymatic activity of both cytosolic SHMT1 and mitochondrial SHMT2. The SHMT enzyme catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF)[5][6]. This reaction is a primary source of one-carbon units for the folate cycle[4].

By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the production of 5,10-methylene-THF, leading to a depletion of the one-carbon pool. This has several downstream consequences:

-

Inhibition of Purine and Thymidylate Synthesis: One-carbon units are essential for the de novo synthesis of purines and the conversion of dUMP to dTMP (thymidylate synthesis). Inhibition of SHMT leads to a reduction in nucleotide triphosphates, which hinders DNA replication and repair, ultimately leading to cell cycle arrest and inhibition of cell growth[2][4][8].

-

Glycine Depletion: The SHMT-catalyzed reaction is a major source of intracellular glycine. In certain cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL), which have defective glycine import, the inhibition of glycine synthesis by (+)-SHIN1 becomes a critical metabolic vulnerability[4].

-

Induction of Apoptosis: In some cancer cell lines, treatment with (+)-SHIN1 has been shown to induce reactive oxygen species (ROS)-dependent apoptosis through the intrinsic signaling pathway[9].

The inactive enantiomer, (-)-SHIN1, shows no significant inhibitory effect on SHMT or cell growth, highlighting the stereospecificity of the interaction[4]. The effects of (+)-SHIN1 on cell growth can often be rescued by the addition of formate, which can replenish the one-carbon pool, provided that glycine is available in the media[4].

Quantitative Data

The inhibitory potency of (+)-SHIN1 has been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of Human SHMT1 and SHMT2 by (+)-SHIN1

| Target | IC50 (nM) |

| SHMT1 | 5[1][2][3] |

| SHMT2 | 13[1][2][3] |

Table 2: Cellular Growth Inhibition by (+)-SHIN1

| Cell Line | IC50 (nM) | Notes |

| HCT-116 (human colon cancer) | 870[3][4] | Wild-type |

| HCT-116 (SHMT2 deletion) | < 50[4] | Demonstrates potent inhibition of cytosolic SHMT1 |

| 8988T (human pancreatic cancer) | < 100[4] | Relies on SHMT1 for one-carbon units |

| BIU-87 (bladder cancer) | Not specified | Inhibits proliferation, migration, and invasion[8] |

Signaling and Metabolic Pathways

(+)-SHIN1 targets a central node in one-carbon metabolism. The following diagram illustrates the pathway and the point of inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on (+)-SHIN1 Target Engagement in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-SHIN1 is a potent and specific small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. By targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, (+)-SHIN1 disrupts the synthesis of essential precursors for nucleotide biosynthesis, leading to anti-proliferative effects in a range of cancer cell lines. This guide provides a comprehensive overview of the target engagement of (+)-SHIN1 in cancer cells, including its mechanism of action, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are also presented to facilitate further research and drug development efforts.

Introduction to (+)-SHIN1 and its Targets

(+)-SHIN1 is a pyrazolopyran-based compound that acts as a folate-competitive inhibitor of human SHMT1 and SHMT2.[1] These enzymes are crucial for cellular proliferation as they catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units necessary for the synthesis of purines and thymidylate, fundamental building blocks of DNA and RNA.[1][2] Notably, the mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, making it an attractive therapeutic target.[1][3]

The active enantiomer, (+)-SHIN1, demonstrates significantly greater potency than its inactive counterpart, (-)-SHIN1.[2] Its on-target activity has been confirmed through metabolic and isotope tracer studies, which show that its effects on cell growth can be rescued by the addition of formate, a downstream product of one-carbon metabolism.[2]

Quantitative Analysis of (+)-SHIN1 Activity

The inhibitory potency of (+)-SHIN1 has been characterized through both biochemical and cell-based assays. The following tables summarize the key quantitative data from published studies.

Table 1: Biochemical Inhibition of Human SHMT Isoforms by (+)-SHIN1

| Isoform | IC₅₀ (nM) |

| SHMT1 | ~10 |

| SHMT2 | ~10 |

Source: Data synthesized from multiple research articles.[2][3]

Table 2: Anti-proliferative Activity of (+)-SHIN1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT-116 | Colon Cancer | 870 |

| HCT-116 (SHMT2 knockout) | Colon Cancer | < 50 |

| 8988T | Pancreatic Cancer | < 100 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Not specified, but highly sensitive |

| SU-DHL-2 | Diffuse Large B-cell Lymphoma | Not specified, but highly sensitive |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not specified, but sensitive |

Source: Data synthesized from multiple research articles.[2][3]

Signaling Pathways Modulated by (+)-SHIN1

The inhibition of SHMT by (+)-SHIN1 triggers a cascade of cellular events, primarily impacting nucleotide biosynthesis and leading to cell cycle arrest and apoptosis. In some cancer contexts, this has been shown to involve the activation of the p53 signaling pathway.[4][5]

One-Carbon Metabolism Pathway and SHIN1 Inhibition

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of intervention for (+)-SHIN1.

Downstream Cellular Consequences and p53 Activation

Inhibition of nucleotide synthesis by (+)-SHIN1 can lead to DNA damage and cell cycle arrest, which in turn may activate the p53 tumor suppressor pathway.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to study (+)-SHIN1 target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[6][7][8] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Experimental Workflow:

Protocol:

-

Cell Treatment: Culture cancer cells to 80-90% confluency. Treat cells with the desired concentration of (+)-SHIN1 or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

-

Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using primary antibodies specific for SHMT1 and SHMT2.

-

Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the (+)-SHIN1-treated sample indicates target engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS can be used to identify the direct binding partners of (+)-SHIN1 or to confirm its interaction with SHMT1 and SHMT2 in a cellular context.

Experimental Workflow:

Protocol:

-

Cell Lysis: Treat cells with (+)-SHIN1 or vehicle. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[9]

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein (e.g., SHMT1 or SHMT2) overnight at 4°C.[10][11] Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.[10][11]

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS sample buffer).

-

Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and perform in-gel tryptic digestion.[12]

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a proteomics software suite to identify and quantify the proteins in the sample by searching the MS/MS spectra against a protein database.

Western Blotting for Signaling Pathway Analysis

Western blotting is a standard technique to assess changes in the expression and phosphorylation status of proteins within a signaling pathway upon treatment with (+)-SHIN1.

Protocol:

-

Sample Preparation: Treat cells with (+)-SHIN1 for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[9]

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, phospho-p53, cleaved PARP) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][13]

Conclusion

(+)-SHIN1 is a valuable research tool and a promising therapeutic candidate that effectively engages its targets, SHMT1 and SHMT2, in cancer cells. Its mechanism of action, centered on the disruption of one-carbon metabolism, leads to potent anti-proliferative effects. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of (+)-SHIN1 and to explore the intricacies of one-carbon metabolism in cancer. Future studies could focus on identifying biomarkers of sensitivity to (+)-SHIN1 and exploring its efficacy in combination with other anti-cancer agents.

References

- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]

- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 9. origene.com [origene.com]

- 10. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sinobiological.com [sinobiological.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Impact of (+)-SHIN1 on Serine-Glycine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1 is a potent, enantiomerically specific, small-molecule dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2] These enzymes are pivotal in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine to glycine and providing one-carbon units for the synthesis of nucleotides and other essential biomolecules.[3][4] By inhibiting both SHMT isoforms, (+)-SHIN1 disrupts serine-glycine homeostasis, leading to the depletion of glycine and one-carbon units, which in turn affects downstream processes like purine and thymidylate synthesis.[1][5] This targeted inhibition has shown significant anti-proliferative effects in various cancer cell lines, particularly those with metabolic vulnerabilities related to glycine synthesis or import.[6] This technical guide provides an in-depth overview of the mechanism of action of (+)-SHIN1, its quantitative effects on cellular metabolism, detailed experimental protocols for its study, and visual representations of the relevant metabolic pathways and experimental workflows.

Mechanism of Action

(+)-SHIN1 acts as a folate-competitive inhibitor of both SHMT1 and SHMT2.[7] The enzyme SHMT catalyzes the transfer of a one-carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[8] CH2-THF is a crucial donor of one-carbon units for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[9]

The dual inhibition of both cytosolic and mitochondrial SHMT isoforms is critical to the efficacy of (+)-SHIN1. Inhibition of the mitochondrial isoform, SHMT2, which is often upregulated in cancer, is the primary driver of the compound's anti-proliferative effects in many cancer cell lines.[6] However, inhibiting SHMT1 simultaneously is necessary to prevent metabolic compensation, where SHMT1 could reverse its catalytic activity to synthesize glycine from other sources.[6]

The metabolic consequences of SHMT inhibition by (+)-SHIN1 are a direct result of the depletion of both glycine and one-carbon units. This leads to a reduction in the pools of downstream metabolites, most notably purine nucleotides, which ultimately results in cell cycle arrest and inhibition of cell proliferation.[5][10]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of (+)-SHIN1 from various studies.

Table 1: In Vitro Inhibitory Activity of SHIN1 [2][10]

| Target | IC50 (nM) |

| Human SHMT1 | 5 |

| Human SHMT2 | 13 |

Table 2: Cellular Growth Inhibition (IC50) of (+)-SHIN1 in Cancer Cell Lines [1][6]

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| HCT-116 (WT) | Colon Cancer | 870 | - |

| HCT-116 (ΔSHMT1) | Colon Cancer | 840 | Similar sensitivity to WT, indicating SHMT2 inhibition is limiting. |

| HCT-116 (ΔSHMT2) | Colon Cancer | < 50 | Increased sensitivity, highlighting potent SHMT1 inhibition. |

| 8988T | Pancreatic Cancer | < 100 | Highly sensitive due to reliance on SHMT1. |

| Diffuse Large B-cell Lymphoma (DLBCL) cells | Lymphoma | Varies | Generally sensitive due to defective glycine import. |

Table 3: Metabolic Effects of (+)-SHIN1 Treatment (5 µM for 72h) in DLBCL and Jurkat cells [1]

| Metabolite | Change upon (+)-SHIN1 Treatment |

| Nucleotide triphosphates | Large reduction |

Experimental Protocols

Cell Culture and Growth Inhibition Assays

-

Cell Lines: HCT-116 (wild-type and SHMT1/2 knockout), 8988T, and various DLBCL cell lines are commonly used.[1][6]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin. For specific experiments, custom media lacking glycine or containing formate may be used.[1]

-

Growth Inhibition Assay:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat cells with a serial dilution of (+)-SHIN1 or DMSO as a vehicle control.

-

Incubate for 72 hours.

-

Assess cell viability using assays such as CellTiter-Glo® (Promega) or by staining with crystal violet.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

Isotope Tracing and Metabolite Extraction

-

Isotope Labeling: To trace the metabolic flux, cells are cultured in media containing stable isotope-labeled precursors, such as U-13C-serine.[1][11]

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80:20 methanol:water.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS for Metabolite Analysis

-

Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS) is used for metabolite profiling.

-

Chromatography: Separation of metabolites is typically achieved using a C18 reversed-phase column with a gradient of polar and non-polar solvents.

-

Mass Spectrometry: Data is acquired in either positive or negative ionization mode, depending on the metabolites of interest. The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range.

-

Data Analysis: The resulting data is processed using specialized software to identify and quantify metabolites based on their mass-to-charge ratio (m/z) and retention time. The incorporation of isotopes from labeled precursors is determined by analyzing the mass isotopologue distribution of each metabolite.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of (+)-SHIN1 on serine-glycine metabolism.

Experimental Workflow Diagram

Caption: Workflow for studying (+)-SHIN1's metabolic impact.

Conclusion

(+)-SHIN1 is a valuable research tool for probing the intricacies of serine-glycine and one-carbon metabolism. Its specific and potent inhibition of both SHMT isoforms allows for the detailed investigation of the metabolic consequences of disrupting this central pathway. The data and protocols outlined in this guide provide a framework for researchers to design and execute experiments aimed at further elucidating the role of SHMT in health and disease, and for drug development professionals to explore the therapeutic potential of targeting this metabolic node. The unique sensitivities of certain cancer types to (+)-SHIN1 underscore the importance of understanding the metabolic heterogeneity of tumors and offer promising avenues for targeted cancer therapies.

References

- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SHIN1 | TargetMol [targetmol.com]

- 11. pnas.org [pnas.org]

Structural Analysis of (+)-SHIN1 Binding to Serine Hydroxymethyltransferase (SHMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). This function places SHMT at a pivotal node in the biosynthesis of nucleotides and amino acids, making it a compelling target for therapeutic intervention, particularly in oncology. The pyrazolopyran derivative, (+)-SHIN1, has emerged as a potent, folate-competitive inhibitor of both human cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This technical guide provides a comprehensive overview of the structural and quantitative aspects of (+)-SHIN1 binding to SHMT, detailing the molecular interactions that underpin its inhibitory activity. It also outlines the key experimental methodologies employed in the characterization of this interaction, offering a valuable resource for researchers in the fields of structural biology, enzymology, and drug discovery.

Introduction to SHMT and its Role in One-Carbon Metabolism

Serine hydroxymethyltransferase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a central role in cellular 1C metabolism.[1][2] The reaction catalyzed by SHMT is a primary source of one-carbon units essential for various biosynthetic pathways, including the synthesis of purines and thymidylate.[2][3] In mammals, two major isoforms of SHMT exist: SHMT1, located in the cytosol, and SHMT2, found in the mitochondria.[4][5][6] Both isoforms are crucial for maintaining cellular homeostasis, and their upregulation has been observed in various cancers to meet the metabolic demands of rapid cell proliferation.[4][6][7] This makes SHMT a significant target for the development of anti-cancer therapeutics.[7][8]

The enzymatic activity of SHMT involves the transfer of the β-carbon of serine to THF, producing glycine and CH2-THF.[5] This reaction is a key entry point for one-carbon units into the folate cycle, which are subsequently utilized in various metabolic processes.

Quantitative Analysis of (+)-SHIN1 Inhibition

(+)-SHIN1 is a potent inhibitor of both human SHMT1 and SHMT2.[9][10] Its inhibitory activity has been quantified through various in vitro and cellular assays, with the key parameters summarized in the table below. The data demonstrates that (+)-SHIN1 exhibits nanomolar potency against the isolated enzymes and sub-micromolar to nanomolar efficacy in cellular growth inhibition assays.[4][10][11]

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | Human SHMT1 | 5 nM | In vitro enzyme assay | [9][10] |

| IC50 | Human SHMT2 | 13 nM | In vitro enzyme assay | [9][10] |

| Cellular IC50 | HCT-116 (WT) | 870 nM | Cell growth inhibition | [4][11] |

| Cellular IC50 | HCT-116 (SHMT2 knockout) | < 50 nM | Cell growth inhibition | [4] |

| EC50 | Enterococcus faecium | 10⁻¹¹ M | Bacterial growth inhibition | [3] |

Structural Basis of (+)-SHIN1 Binding and Inhibition

The mechanism of (+)-SHIN1 inhibition is competitive with respect to the folate co-substrate.[6] Structural studies of a closely related pyrazolopyran inhibitor in complex with human SHMT2 (PDB ID: 5V7I) and (+)-SHIN1 with Enterococcus faecium SHMT have provided detailed insights into the binding mode.[3][4]

The pyrazolopyran core of the inhibitor occupies the same binding pocket as the pteridine moiety of folate.[4][11] Key interactions include:

-

Hydrogen Bonding: The exocyclic amine of the inhibitor forms hydrogen bonds with the amide backbone of conserved residues within the active site. The pyrazole nitrogen also engages in hydrogen bonding.[4]

-

Hydrophobic Interactions: The substituted phenyl ring of (+)-SHIN1 extends into a hydrophobic pocket, with a nearby tyrosine residue potentially forming a π-stacking interaction, which may contribute to the inhibitor's enhanced potency.[4]

-

Conformational Changes: Two variable loop regions in SHMT are crucial for inhibitor binding. The binding of the natural substrate, serine, can enhance the affinity for (+)-SHIN1 by stabilizing the loop structure of the enzyme.[3][12]

The binding of (+)-SHIN1 to the folate-binding site effectively blocks the entry of tetrahydrofolate, thereby inhibiting the catalytic cycle of SHMT.

Experimental Protocols

The characterization of (+)-SHIN1 binding to SHMT involves a combination of biochemical, biophysical, and structural biology techniques. Below are outlines of the key experimental protocols.

Recombinant SHMT Expression and Purification

A standard workflow for obtaining purified SHMT for in vitro studies is depicted below.

-

Cloning and Expression: The open reading frame of human SHMT1 or SHMT2 is cloned into a suitable bacterial expression vector, often with an N-terminal polyhistidine tag for purification. The construct is then transformed into an E. coli strain like BL21(DE3). Expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 16-18°C) to enhance protein solubility.[4]

-

Purification: The bacterial cells are harvested and lysed. The soluble fraction is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The polyhistidine tag is often cleaved by a specific protease (e.g., TEV protease), followed by a second IMAC step to remove the protease and any uncleaved protein. The final purification step is typically size-exclusion chromatography to obtain a homogenous protein sample.[4]

SHMT Enzyme Activity Assay

SHMT activity can be measured using various methods, including a coupled spectrophotometric assay.[13][14]

-

Principle: The SHMT-catalyzed reaction produces CH2-THF. This product can be used by a coupling enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which oxidizes CH2-THF to 5,10-methenyltetrahydrofolate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored over time.[13][14]

-

Reaction Mixture: A typical reaction mixture contains purified SHMT, L-serine, tetrahydrofolate, NADP+, and the coupling enzyme MTHFD in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[13][15]

-

IC50 Determination: To determine the IC50 value of (+)-SHIN1, the assay is performed in the presence of varying concentrations of the inhibitor. The initial reaction rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50.

X-ray Crystallography

Determining the high-resolution structure of SHMT in complex with an inhibitor is crucial for understanding the molecular interactions.

-

Crystallization: Purified SHMT is concentrated and mixed with the inhibitor and co-factors (e.g., glycine, PLP). Crystallization conditions are screened using techniques like sitting-drop or hanging-drop vapor diffusion.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known SHMT structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the observed electron density.[3][4] The final model is validated for its geometric quality.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of (+)-SHIN1 to SHMT in a cellular context.

-

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.

-

Methodology: Cells are treated with either vehicle or (+)-SHIN1. The cells are then heated to a range of temperatures, followed by cell lysis. The soluble fraction is analyzed by Western blotting to detect the amount of SHMT that remains in solution at each temperature. A shift in the melting curve to a higher temperature in the presence of (+)-SHIN1 indicates target engagement.

Mechanism of Action and Therapeutic Implications

The inhibition of SHMT by (+)-SHIN1 has significant downstream metabolic consequences. By blocking the production of CH2-THF, (+)-SHIN1 depletes the cellular pool of one-carbon units required for nucleotide synthesis.[9][10] This leads to an arrest of the cell cycle and inhibition of cell proliferation.

The dual inhibition of both SHMT1 and SHMT2 is critical for therapeutic efficacy, as it prevents metabolic compensation between the cytosolic and mitochondrial compartments.[4][11] The potent and specific inhibition of SHMT by (+)-SHIN1 validates this enzyme as a promising target for cancer therapy, and the structural and quantitative data presented herein provide a solid foundation for the rational design of next-generation SHMT inhibitors with improved pharmacological properties.

References

- 1. Serine hydroxymethyltransferase: a model enzyme for mechanistic, structural, and evolutionary studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 3. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. The crystal structure of human cytosolic serine hydroxymethyltransferase: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (+)-SHIN1 in Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1 is a potent and specific dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2][3][4] These enzymes are critical components of one-carbon (1C) metabolism, which is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (glycine and methionine).[3] Cancer cells often exhibit elevated 1C metabolism to support their high proliferation rates, making SHMT1 and SHMT2 attractive targets for anti-cancer therapy.[5][6] (+)-SHIN1 acts as a folate-competitive inhibitor, binding to the folate binding site of SHMT enzymes.[3][6] By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the production of 1C units, leading to the depletion of purines and subsequent inhibition of cell growth and induction of apoptosis.[5] These application notes provide detailed protocols for utilizing (+)-SHIN1 in cancer cell culture to study its effects on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of (+)-SHIN1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference |

| HCT-116 | Colon Cancer | 870 | Wild-type | [5][6] |

| HCT-116 (SHMT2 knockout) | Colon Cancer | < 50 | Demonstrates potent inhibition of SHMT1 | [5][6] |

| 8988T | Pancreatic Cancer | < 100 | These cells have defects in mitochondrial folate metabolism and rely on SHMT1. | [5][6] |

| Jurkat | T-cell Leukemia | Varies with glycine concentration | [5] | |

| Su-DHL-4 | Diffuse Large B-cell Lymphoma | Varies with formate addition | [5] | |

| Gastric Cancer Cell Lines | Gastric Cancer | 2220 - 2590 | [7] |

Signaling Pathways and Experimental Workflow

Signaling Pathway of (+)-SHIN1 Action

Caption: Mechanism of action of (+)-SHIN1 in cancer cells.

Experimental Workflow for Assessing (+)-SHIN1 Efficacy

Caption: General workflow for evaluating (+)-SHIN1 in vitro.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of (+)-SHIN1 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

(+)-SHIN1 (stock solution in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of (+)-SHIN1 in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest (+)-SHIN1 concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of (+)-SHIN1 or vehicle control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the (+)-SHIN1 concentration and determine the IC50 value using a non-linear regression curve fit.

-

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by (+)-SHIN1.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

(+)-SHIN1

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat the cells with (+)-SHIN1 at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the adherent cells with PBS and then trypsinize.

-

Combine the trypsinized cells with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

-

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol assesses changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

(+)-SHIN1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Seed and treat cells with (+)-SHIN1 as described in the apoptosis assay protocol.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

-

Rescue Experiments

The effects of (+)-SHIN1 on cell growth can often be rescued by supplementing the culture medium with downstream products of the one-carbon pathway.[5] This is a crucial experiment to confirm the on-target activity of the inhibitor.

-

Formate Rescue: Supplementing the medium with 1 mM formate can rescue the depletion of the 1C pool for purine synthesis.[5]

-

Glycine Rescue: As SHMTs also produce glycine, supplementation with glycine may be necessary for rescue in some cell lines, particularly if the medium is glycine-free.[5]

To perform a rescue experiment, co-treat the cells with (+)-SHIN1 and the rescuing agent (e.g., formate) and assess cell viability as described in Protocol 1. A successful rescue will show a rightward shift in the IC50 curve.

Troubleshooting

-

Low Potency of (+)-SHIN1:

-

Ensure the compound is properly dissolved and stored.

-

Verify the cell line's dependence on the one-carbon pathway. Some cell lines may have alternative metabolic pathways.

-

Check for the presence of high concentrations of formate or glycine in the culture medium, which could counteract the effect of the inhibitor.

-

-

Inconsistent Results:

-

Maintain consistent cell seeding densities and passage numbers.

-

Ensure accurate and consistent drug dilutions.

-

Monitor for any contamination in the cell culture.

-

-

Off-Target Effects:

-

Perform rescue experiments with formate and/or glycine to confirm on-target activity.

-

Use the inactive enantiomer, (-)-SHIN1, as a negative control; it should not exhibit significant activity.[5]

-

Conclusion

(+)-SHIN1 is a valuable tool for investigating the role of one-carbon metabolism in cancer biology and for exploring novel therapeutic strategies. The protocols outlined above provide a framework for researchers to effectively utilize (+)-SHIN1 in cancer cell culture and to assess its impact on cell proliferation, survival, and underlying molecular pathways. Careful experimental design, including appropriate controls and rescue experiments, is crucial for interpreting the results and confirming the on-target effects of this potent SHMT inhibitor.

References

- 1. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]

- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting serine-glycine-one-carbon metabolism as a vulnerability in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: (+)-SHIN1 Treatment for Lymphoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-SHIN1 is a potent, dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] This enzyme is critical for one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and generating 5,10-methylenetetrahydrofolate, a key 1C unit donor for the synthesis of nucleotides and other essential biomolecules.[2][3] Certain malignancies, particularly subtypes of B-cell lymphoma like Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's Lymphoma (BL), exhibit a heightened sensitivity to SHMT inhibition.[3][4] This vulnerability stems from a defective glycine import mechanism, making them highly dependent on endogenous glycine synthesis via SHMT2 for survival and proliferation.[1][5] Inhibition of SHMT by (+)-SHIN1 consequently leads to the depletion of both glycine and 1C units, disrupting purine synthesis, impairing redox balance, and ultimately inducing apoptotic cell death.[1][2]

These application notes provide a summary of the mechanism, quantitative effects, and detailed protocols for the treatment of lymphoma cell lines with (+)-SHIN1.

Mechanism of Action

(+)-SHIN1 exerts its cytotoxic effects by competitively inhibiting SHMT1 and SHMT2, which disrupts cellular one-carbon metabolism. In lymphoma cells with defective glycine import, the inhibition of mitochondrial SHMT2 is particularly critical as it blocks the primary route for glycine synthesis. This dual depletion of glycine and one-carbon units leads to reduced production of purines and glutathione (GSH), culminating in impaired nucleotide synthesis, energy stress, and apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the reported efficacy of (+)-SHIN1 against various lymphoma cell lines.

Table 1: Growth Inhibition of Lymphoma Cell Lines by (+)-SHIN1

| Cell Line | Lymphoma Subtype | IC50 Value (µM) | Notes | Reference(s) |

|---|---|---|---|---|

| SU-DHL-4 | DLBCL | ~5 | - | [2] |

| DoHH2 | DLBCL | ~5 | - | [2] |

| OCI-Ly1 | DLBCL | ~5 | - | [2] |

| OCI-Ly7 | DLBCL | ~5 | - | [2] |

| Various BL Lines | Burkitt's Lymphoma | Not specified | Sensitive to SHIN1 | [3] |

| Jurkat | T-cell Leukemia | >5 | Less sensitive; growth rescued by formate. |[1][4] |

DLBCL: Diffuse Large B-cell Lymphoma; BL: Burkitt's Lymphoma.

Table 2: Apoptosis Induction by (+)-SHIN1

| Cell Line | (+)-SHIN1 Conc. (µM) | Treatment Duration | Apoptotic Fraction (%) | Notes | Reference(s) |

|---|---|---|---|---|---|

| SU-DHL-4 | 5 | 24 hours | ~25% | Apoptosis measured by Annexin V staining. | [1][4] |

| SU-DHL-4 | 10 | 48 hours | Significant increase | Annexin V and 7-AAD staining. | [2] |

| Jurkat | 2.5 | 24 hours | ~20% | Apoptosis rescued by formate addition. |[1][4] |

Experimental Protocols

The following are detailed protocols for treating lymphoma cell lines with (+)-SHIN1 and assessing its effects on cell viability and apoptosis.

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol determines the concentration of (+)-SHIN1 required to inhibit the growth of lymphoma cell lines by 50% (IC50).

Materials:

-

Lymphoma cell lines (e.g., SU-DHL-4, BL60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

(+)-SHIN1 stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding:

-

Culture lymphoma cells to a logarithmic growth phase.

-

Count cells and adjust the density to 1 x 10^5 cells/mL in fresh complete medium.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blanks (medium only).

-

-

Drug Preparation and Treatment:

-

Prepare a serial dilution of (+)-SHIN1 in complete culture medium from the 10 mM stock. A typical final concentration range would be 0.1 µM to 30 µM.

-

Prepare a vehicle control solution containing the highest concentration of DMSO used in the dilutions.

-

Add 100 µL of the diluted (+)-SHIN1 solutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, it may be necessary to first centrifuge the plate.

-

Add 150 µL of solubilization buffer to each well to dissolve the crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

-

Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot the % Viability against the log of the (+)-SHIN1 concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following (+)-SHIN1 treatment using flow cytometry.

Materials:

-

Lymphoma cell lines

-

Complete culture medium

-

(+)-SHIN1 stock solution (10 mM in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Cell Harvesting:

-

After incubation, transfer the cells from each well into flow cytometry tubes.

-

Centrifuge the tubes at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

-

Centrifuge again and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

-

Data Analysis:

-

Use appropriate software to analyze the flow cytometry data.

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.

-

Quantify the cell populations:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

-